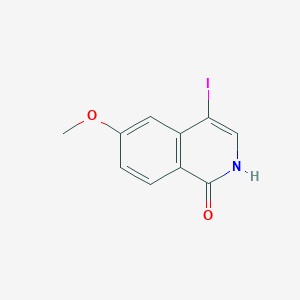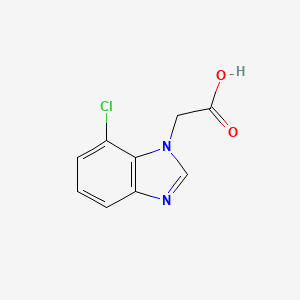
2-(3-Furanyl)-3-pyridinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Furanyl)-3-pyridinol is a heterocyclic compound that features both a furan ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furanyl)-3-pyridinol can be achieved through various synthetic routes. One common method involves the cyclocondensation of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide in a one-pot reaction . This method is advantageous due to its simplicity and efficiency, allowing for the preparation of fully substituted furans in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
化学反应分析
Types of Reactions
2-(3-Furanyl)-3-pyridinol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
科学研究应用
2-(3-Furanyl)-3-pyridinol has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(3-Furanyl)-3-pyridinol involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
相似化合物的比较
Similar Compounds
Furanopyridinone Derivatives: These compounds share a similar structure but have different functional groups, leading to variations in their chemical and biological properties.
Furan Derivatives: Compounds such as 2-furoic acid and furfuryl alcohol are structurally related but lack the pyridine ring, resulting in different reactivity and applications.
Uniqueness
2-(3-Furanyl)-3-pyridinol is unique due to the presence of both a furan and a pyridine ring in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
2-(furan-3-yl)pyridin-3-ol |
InChI |
InChI=1S/C9H7NO2/c11-8-2-1-4-10-9(8)7-3-5-12-6-7/h1-6,11H |
InChI 键 |
YNGMHHHNZYXBNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C2=COC=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)piperidin-4-amine](/img/structure/B8463918.png)






![5-(2,4-Dichlorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B8463990.png)
![Quinazoline, 2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B8463997.png)


